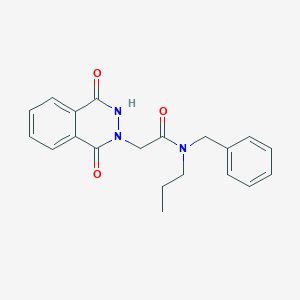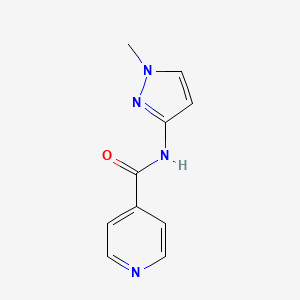![molecular formula C15H16N4O B7538461 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by a team of chemists at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.
作用機序
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its ability to inhibit N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in a variety of cellular processes, including neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide is its potency as a N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in laboratory experiments.
将来の方向性
There are many potential future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of mood disorders, such as depression and bipolar disorder. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成法
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 1-methylpyrazole with 2-bromoacetophenone, followed by the reaction of the resulting product with N-methylindole-2-carboxylic acid. The final product is then purified using various chromatography techniques.
科学的研究の応用
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is a potent inhibitor of glycogen synthase kinase-3 (N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide), an enzyme that plays a key role in a variety of cellular processes, including neuronal development, neuroinflammation, and synaptic plasticity.
特性
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(9-11-8-16-19(2)10-11)15(20)14-7-12-5-3-4-6-13(12)17-14/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYIZXRFDYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)